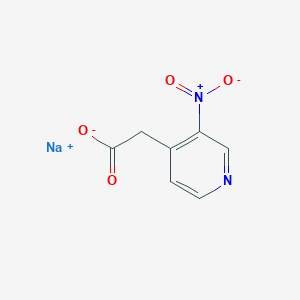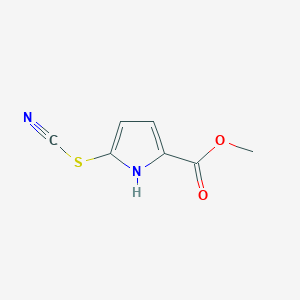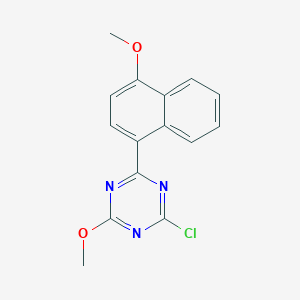![molecular formula C11H13IN2O2S B13142452 Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyrazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl hydrazine derivative.
Esterification: The carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thieno[3,2-c]pyrazole core can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the thieno[3,2-c]pyrazole core.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of thieno[3,2-c]pyrazole derivatives with biological systems, including their binding affinities and mechanisms of action.
Material Science: The compound may be explored for its electronic properties and potential use in organic electronics or as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-iodo-6-methyl-1H-thieno[3,2-c]pyrazole-1-carboxylate
- Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Tert-butyl 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyrazole-1-carboxylate
Uniqueness
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the thieno[3,2-c]pyrazole core. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds with potential biological activity.
Eigenschaften
Molekularformel |
C11H13IN2O2S |
|---|---|
Molekulargewicht |
364.20 g/mol |
IUPAC-Name |
tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate |
InChI |
InChI=1S/C11H13IN2O2S/c1-6-5-17-8-7(6)14(13-9(8)12)10(15)16-11(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
YLZZXYSWEONIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1N(N=C2I)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)


![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)







